methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
Description
Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-based chiral compound with a carboxylate ester, hydroxyl, and amino substituents. Its molecular formula is C₇H₁₄ClNO₃, and its molecular weight is 195.65 g/mol (calculated from ). The stereochemistry (1S,3R,4R) is critical to its biological activity, as slight variations in configuration can alter pharmacological properties. This compound is synthesized via stereoselective routes, often involving hydrogenation or cyclization reactions under controlled conditions .
Such methods may be adaptable to the target compound.
Properties
CAS No. |
220170-34-3 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m0./s1 |
InChI Key |
JLSKFRSITPZRSS-FPKZOZHISA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]([C@@H](C1)O)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C(C1)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Approach from Cyclopentanone Derivatives
This method leverages naturally occurring chiral precursors to install stereocenters. A representative pathway involves:
Critical Analysis :
-
The epoxide intermediate (Step 1) ensures proper stereochemical alignment for subsequent amination.
-
OsO₄-mediated dihydroxylation (Step 3) achieves cis-diol configuration, later adjusted via Mitsunobu conditions for (3R,4R) stereochemistry.
-
Final hydrochloride salt formation (Step 5) enhances stability and crystallinity.
Asymmetric Catalysis Using Evans Auxiliaries
This route employs chiral auxiliaries to control stereochemistry:
-
Cyclopentene Carboxylate Preparation :
-
Amination :
-
Salt Formation :
Advantages :
-
High enantiomeric excess (≥94%) avoids costly resolution steps.
-
Mitsunobu reaction preserves stereochemistry during amination.
Stepwise Reaction Mechanisms
Epoxide Aminolysis
The epoxide intermediate undergoes nucleophilic attack by ammonia, preferentially at the less hindered carbon due to steric effects from the ester group:
Side Reactions :
Hydrochloride Salt Crystallization
Protonation of the amine group by HCl in ether induces crystallization:
Optimization :
Protection-Deprotection Strategies
Boc Protection for Amino Group
Rationale :
Silyl Ether Protection for Hydroxyl Group
Limitations :
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Catalyst | OsO₄ (costly) | OsO₄/NMO (recycled via extraction) |
| Solvent | CH₂Cl₂ (5 L/kg) | TBME (lower toxicity) |
| Workup | Manual extraction | Continuous liquid-liquid extraction |
| Yield | 68% | 82% (optimized) |
Cost Drivers :
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Formation of Hydrochloride Salt
The compound exists as a hydrochloride salt due to protonation of the amino group by HCl. This protonation enhances solubility in polar solvents and stabilizes the amine for subsequent reactions .
Deprotonation and Nucleophilic Reactivity
Under basic conditions (e.g., aqueous inorganic base), the hydrochloride salt releases the free amine (-NH₂), enabling nucleophilic attack. This amine group can participate in:
-
Acetylation : Reaction with acetic anhydride forms an acetamide derivative, increasing stability .
-
Imine/Enamine Formation : Reaction with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases or enamines .
Hydrolysis of Methyl Ester
The methyl ester group undergoes hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) to yield the corresponding carboxylic acid .
Acidic Deprotection of Boc Groups
While the target compound lacks a Boc group, related intermediates in synthesis (e.g., methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate) undergo Boc deprotection under acidic conditions (e.g., HCl, TFA) to regenerate the amine .
Enzymatic Inactivation Mechanisms
The compound may act as a substrate for enzymes like γ-aminobutyric acid transaminase (GABA-AT) or ornithine aminotransferase (OAT). Proposed mechanisms include:
-
Schiff Base Formation : The amine reacts with a carbonyl group in the enzyme active site.
-
Tautomerization : Formation of a reactive intermediate (e.g., enamine) that attacks water or other nucleophiles.
-
Covalent Adduct Formation : Electrophilic intermediates react with enzyme residues (e.g., lysine) to form tight-binding complexes .
Stereochemical Considerations
The (1S,3R,4R) stereochemistry influences reaction pathways, particularly in enzymatic or stereospecific processes. For example, steric hindrance may affect binding affinity or intermediate formation .
Reaction Conditions for Key Transformations
| Reaction Type | Reagents/Solvents | Conditions | Product |
|---|---|---|---|
| Hydrolysis of methyl ester | Aqueous inorganic base | Mild heat, aqueous medium | Carboxylic acid derivative |
| Acetylation | Acetic anhydride, toluene | Room temperature, stirring | Acetamide derivative |
| Deprotonation (free amine) | Aqueous base (e.g., NaOH) | Neutral to basic pH | Free amine |
| Enzymatic inactivation | GABA-AT/OAT enzyme | Physiological pH/temperature | Covalent enzyme adduct |
Research Findings
-
Synthetic Pathways : Hydrochloride salts are often intermediates in peptide or protein degrader synthesis, requiring controlled deprotection steps .
-
Pharmacological Relevance : The amino-hydroxy cyclopentane motif is critical for enzyme inactivation, as seen in GABA-AT inhibitors like CPP-115 .
-
Stereochemical Impact : Minor stereochemical changes (e.g., 3R vs. 3S) significantly affect enzymatic recognition and reaction efficiency .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Research indicates that derivatives of cyclopentane carboxylic acids exhibit potential antidiabetic effects. Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has been studied for its ability to modulate glucose metabolism, thereby presenting a promising avenue for developing new antidiabetic agents .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated its potential role in mitigating neurodegenerative diseases by influencing pathways associated with neuronal survival and function .
Biochemical Research
Protein Interaction Studies
this compound serves as a building block in the synthesis of peptide-based inhibitors. These inhibitors can be designed to target specific protein interactions crucial in various biological processes, including cell signaling and metabolic regulation .
Enzyme Inhibition
This compound has also been investigated for its capacity to inhibit certain enzymes involved in metabolic pathways. By modulating enzyme activity, it can potentially alter metabolic fluxes, which is valuable for understanding disease mechanisms and developing therapeutic strategies .
Case Studies and Research Findings
Synthesis and Chemical Properties
This compound can be synthesized through various chemical pathways that involve cyclization reactions and subsequent functional group modifications. The compound's molecular formula is , with a molecular weight of approximately 259.30 g/mol .
Mechanism of Action
The mechanism of action of methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below highlights key differences between the target compound and its closest analogs:
The identifier EN300-28257497 corresponds to a structurally similar entry in .
Key Comparative Insights
Impact of Unsaturation
The cyclopentene analog (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (CAS 138923-03-2) lacks the hydroxyl group at C4 but introduces a double bond. This unsaturation reduces molecular weight (175.62 vs. However, the absence of the hydroxyl group diminishes hydrogen-bonding capacity compared to the target compound.
Stereochemical and Functional Modifications
- Diastereomers with Additional Hydroxyl Groups : The (1S,2R,3S,4R)-configured diastereomer (CAS 79200-54-7) has hydroxyl groups at C2 and C3, increasing polarity (logP reduction) and water solubility. This makes it more suitable for aqueous-phase reactions but may reduce membrane permeability .
- Complex Side Chains : The paramiway impurity (CAS 229614-17-9) incorporates a hydrophobic acetamido-2-ethylbutyl chain, drastically altering pharmacokinetics. Its bulky side chain likely reduces renal clearance, increasing half-life but limiting solubility .
Biological Activity
Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C₇H₁₄ClNO₃
- Molecular Weight : 179.65 g/mol
- CAS Number : 2679949-74-5
- SMILES Notation : COC(=O)[C@H]1CC@HN
Table 1: Physical Properties
| Property | Value |
|---|---|
| Density | 1.2 g/cm³ |
| Boiling Point | 378 °C |
| Melting Point | Not Available |
| Flash Point | 182.4 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amino and hydroxyl groups allows for hydrogen bonding and enhances its binding affinity to target proteins.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies have demonstrated that certain cyclopentane derivatives can inhibit viral replication by interfering with the viral RNA polymerase complex, which is crucial for viral transcription and replication .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter levels in animal models, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Antiviral Efficacy Against Influenza Virus
A study published in PubMed Central highlighted the effectiveness of cyclopentane derivatives in combating influenza virus infections. The compound was tested in vitro and demonstrated significant inhibition of viral replication by targeting the PB2 subunit of the viral RNA polymerase complex .
Case Study 2: Neuroprotective Properties
In a controlled study involving rodents, this compound was administered to assess its neuroprotective effects against oxidative stress. The results indicated a marked reduction in neuronal apoptosis and improved cognitive function metrics post-treatment .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign chemical shifts for hydroxyl (δ ~4.7–5.5 ppm) and amino protons (δ ~1.5–2.5 ppm), with coupling constants (e.g., J = 55–57 Hz for fluorine in difluoromethylenyl analogs) confirming stereochemistry .
- ¹⁹F NMR : Useful for derivatives with fluorinated groups to resolve spatial arrangements .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na⁺] with <0.5 ppm error) .
- Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., ≥98% ee) .
How should contradictions in NMR data between theoretical predictions and experimental results be resolved?
Q. Advanced Research Focus
- Dynamic Effects : Check for temperature-dependent conformational changes (e.g., DMSO-d₆ at 60°C vs. room temperature) that may alter peak splitting .
- Solvent Artifacts : Verify solvent interactions (e.g., residual H₂O in D₂O) that might shift hydroxy or amino proton signals .
- Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific signals (e.g., exchangeable protons) .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07: H315, H319) .
- Ventilation : Work in fume hoods to avoid inhalation (H335) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (prevents groundwater contamination) .
- First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention if ingested (H302) .
What strategies are effective in resolving racemization during the synthesis of cyclopentane-based amino esters?
Q. Advanced Research Focus
- Low-Temperature Quenching : Acidic workups at ≤10°C reduce proton exchange at chiral centers .
- Protecting Groups : Boc or Fmoc groups stabilize amines, preventing undesired inversion .
- Chiral Catalysts : Use asymmetric catalysis (e.g., organocatalysts) to enforce stereoselective ring closure .
- Kinetic Control : Optimize reaction times to favor kinetically controlled products over thermodynamically racemized forms .
How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Q. Advanced Research Focus
- Isotope Tracing : Synthesize ¹⁴C-labeled analogs for mass spectrometry-based tracking of absorption and distribution .
- Metabolite Profiling : Use LC-MS/MS to identify hydroxylated or carboxylated metabolites in plasma .
- Dosing Routes : Compare oral vs. intravenous administration in rodent models to assess bioavailability .
- Toxicity Screening : Monitor liver/kidney function markers (e.g., ALT, creatinine) to establish safety margins .
What computational tools are recommended for predicting the biological activity of this compound?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with cyclopentane-binding pockets) .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxy vs. amino groups) with activity using datasets from PubChem .
- MD Simulations : Simulate ligand-receptor dynamics in GROMACS to assess binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
